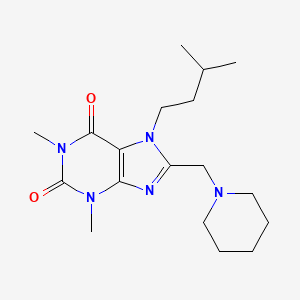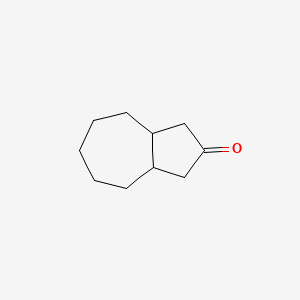
Decahydroazulen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroazulen-2-one is a chemical compound with the CAS Number: 103274-00-6 . It has a molecular weight of 152.24 and its IUPAC name is octahydroazulen-2(1H)-one . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 152.24 .科学的研究の応用
1. Click Chemistry in Drug Discovery
- Click chemistry, a method using reliable chemical transformations, is widely applied in drug discovery, including lead finding and DNA research. Decahydroazulen-2-one-related compounds like 1,2,3-triazoles play a significant role in this field. These compounds are known for their high dependability and bio-compatibility, making them valuable for linking reactions in drug development (Kolb & Sharpless, 2003).
2. Advances in DNA-Encoded Chemical Libraries (DECLs)
- DECLs are crucial in drug development, where DNA-tagged small molecules enable easy screening and identification of biomolecule binders. This compound derivatives are potentially involved in the development of DECLs, contributing to the discovery and optimization of drug leads (Yuen & Franzini, 2017).
3. Bioisostere Applications in Medicinal Chemistry
- The 1,2,3-triazole ring, closely related to this compound, is used as a bioisostere for designing drug analogs. It has been utilized in the synthesis of compounds with antimicrobial, antiviral, and antitumor effects (Bonandi et al., 2017).
4. Role in Pharmacophore Design
- The 1,2,3-triazole moiety, a component structurally related to this compound, is a significant pharmacophore in drug design. It has applications ranging from combinatorial chemistry to proteomics, and DNA research, due to its ability to form stable and specific biological interactions (Agalave, Maujan & Pore, 2011).
5. Supramolecular Chemistry Applications
- Research on 1,2,3-triazoles, related to this compound, involves diverse supramolecular interactions. These compounds are used in coordination chemistry, anion recognition, catalysis, and photochemistry, demonstrating their versatility beyond click chemistry (Schulze & Schubert, 2014).
6. Role in Polymer Chemistry
- This compound derivatives, such as Triazabicyclodecene, are effective organocatalysts in the synthesis and polymerization of cyclic esters. They are used in the development of tailor-made polyesters due to their ability to activate esters and alcohols (Pratt et al., 2006).
Safety and Hazards
The safety information for Decahydroazulen-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The compound’s interaction with cellular components and its role in biological processes remain largely unexplored .
Biochemical Pathways
The biochemical pathways affected by Decahydroazulen-2-one are currently unknown . Understanding the pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.
特性
IUPAC Name |
3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWGQDAFCFNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CC2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2679954.png)
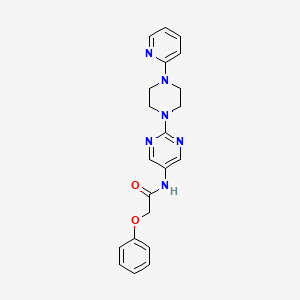
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

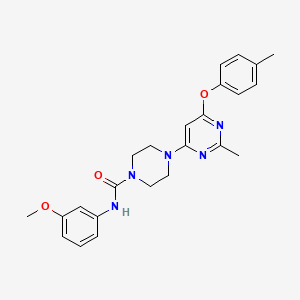
![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
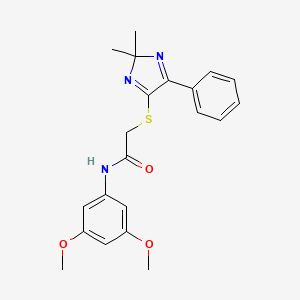
![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
